molecular formula C15H11NO3 B4539290 4-(2-furylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

4-(2-furylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4539290
M. Wt: 253.25 g/mol
InChI Key: LLIVMFUPOMGCFA-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxazolone derivatives, including 4-(2-furylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, often involves the cyclization of β-keto esters with urea or thiourea derivatives, among other methods. A specific synthesis route may involve the condensation of furfural with appropriately substituted benzoyl chlorides in the presence of base, leading to the formation of the oxazolone ring. The versatility of the synthesis lies in the ability to introduce various substituents on the phenyl ring, allowing for the generation of a wide array of derivatives with differing properties and reactivities (Misra & Ila, 2010).

Molecular Structure Analysis

The molecular structure of oxazolone derivatives can be characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bonding interactions, and the electronic environment of the atoms within the molecule. The oxazolone ring is known for its planarity and conjugation, which contribute to the stability of the molecule. The substitution pattern on the ring can significantly influence the electronic distribution and, consequently, the reactivity of the compound (Zhang et al., 2008).

Chemical Reactions and Properties

Oxazolone derivatives participate in a variety of chemical reactions, including nucleophilic additions, ring-opening reactions, and further cyclization to form more complex heterocyclic structures. The presence of the oxazolone moiety can enhance the electrophilic character of the compound, making it a suitable electrophile in reactions with various nucleophiles. The reactivity can be further manipulated by the introduction of different substituents on the phenyl ring or the furan moiety (Hür et al., 2016).

Physical Properties Analysis

The physical properties of 4-(2-furylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use as an intermediate in organic synthesis. The oxazolone ring's planarity and aromaticity contribute to the compound's stability and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of oxazolone derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electron-donating or withdrawing nature of the substituents attached to the ring. The furan and phenyl substituents in 4-(2-furylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can impact its electronic properties, making it a versatile compound for further functionalization and application in synthesis (Amareshwar et al., 2011).

properties

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-10-5-2-3-7-12(10)14-16-13(15(17)19-14)9-11-6-4-8-18-11/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVMFUPOMGCFA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC=CO3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(Furan-2-YL)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-furylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
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4-(2-furylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
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